Cas no 4779-86-6 (1-Butanethiol, sodiumsalt (1:1))

1-Butanethiol, sodiumsalt (1:1) 化学的及び物理的性質
名前と識別子
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- 1-Butanethiol, sodiumsalt (1:1)
- Sodium 1-Butanethiolate
- sodium,butane-1-thiolate
- 1-Butanethiol sodium salt
- butanethiolate sodium salt
- n-butylthiol sodium salt
- sodium butanethiolate
- sodium n-butanethiolate
- 4779-86-6
- DTXSID70197274
- 1-Butanethiol, sodium salt (1:1)
- 1-Butanethiol, sodium salt
- FT-0727599
- SCHEMBL1148854
- VTLWRSNWWLIJTQ-UHFFFAOYSA-M
- AKOS025295357
- sodium butane-1-thiolate
- sodium thiobutoxide
- sodium;butane-1-thiolate
- Sodium 1-butanethiolate, technical, >=95.0% (RT)
- 1-Butanethiolsodium salt
- DB-256084
- (BUTYLSULFANYL)SODIUM
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- MDL: MFCD00043320
- インチ: InChI=1S/C4H10S.Na/c1-2-3-4-5;/h5H,2-4H2,1H3;/q;+1/p-1
- InChIKey: VTLWRSNWWLIJTQ-UHFFFAOYSA-M
- ほほえんだ: [Na+].CCCC[S-]
計算された属性
- せいみつぶんしりょう: 112.03200
- どういたいしつりょう: 112.032
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 6
- 回転可能化学結合数: 2
- 複雑さ: 17
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 1A^2
じっけんとくせい
- 密度みつど: 0.83
- ゆうかいてん: -115.9 deg C
- ふってん: 98.2°Cat760mmHg
- フラッシュポイント: 12.8°C
- PSA: 25.30000
- LogP: 1.98400
1-Butanethiol, sodiumsalt (1:1) セキュリティ情報
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記号:
- シグナルワード:Danger
- 危害声明: H314
- 警告文: P280-P305+P351+P338-P310
- 危険物輸送番号:UN 3263 8/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: S26; S36/37/39; S45
- 福カードFコード:1-3-10-13
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危険物標識:
- 危険レベル:4.3
- リスク用語:R34
- 危険レベル:4.3
- セキュリティ用語:4.3
- 包装等級:III
- 包装グループ:III
- 包装カテゴリ:III
1-Butanethiol, sodiumsalt (1:1) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AB79021-1g |
Sodium 1-butanethiolate |
4779-86-6 | 95% | 1g |
$65.00 | 2024-04-19 | |
A2B Chem LLC | AB79021-5g |
Sodium 1-butanethiolate |
4779-86-6 | 95% | 5g |
$148.00 | 2024-04-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00772-10g |
1-Butanethiol, sodiumsalt (1:1) |
4779-86-6 | ≥95.0% (RT) | 10g |
¥1838.0 | 2024-07-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-253568-10 g |
Sodium 1-butanethiolate, |
4779-86-6 | 10g |
¥1,158.00 | 2023-07-10 | ||
Cooke Chemical | S472779-10g |
Sodium 1-butanethiolate , technical |
4779-86-6 | ≥95.0%(RT) | 10g |
RMB 1049.04 | 2025-02-20 | |
A2B Chem LLC | AB79021-10g |
Sodium 1-butanethiolate |
4779-86-6 | 95% | 10g |
$208.00 | 2024-04-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 71334-10G |
1-Butanethiol, sodiumsalt (1:1) |
4779-86-6 | 95.0% | 10g |
¥1572.56 | 2023-11-27 | |
SHENG KE LU SI SHENG WU JI SHU | sc-253568-10g |
Sodium 1-butanethiolate, |
4779-86-6 | 10g |
¥1158.00 | 2023-09-05 |
1-Butanethiol, sodiumsalt (1:1) 関連文献
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
1-Butanethiol, sodiumsalt (1:1)に関する追加情報
Introduction to 1-Butanethiol, sodiumsalt (1:1) and Its Applications in Modern Chemical and Pharmaceutical Research
1-Butanethiol, sodiumsalt (1:1), with the CAS number 4779-86-6, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound, also known as sodium butanethiolate, has garnered attention due to its unique chemical properties and potential applications in various scientific domains. The sodium salt form enhances its solubility in polar solvents, making it a versatile reagent in synthetic chemistry and biochemical studies.
The structure of 1-Butanethiol, sodiumsalt (1:1) consists of a butyl group attached to a thiolate anion, with the sodium counterion balancing the charge. This configuration imparts specific reactivity that is exploited in organic synthesis, particularly in the formation of sulfur-containing heterocycles and the modification of biomolecules. The compound's ability to act as a nucleophile makes it valuable in cross-coupling reactions, which are pivotal in constructing complex molecular architectures.
In recent years, advancements in medicinal chemistry have highlighted the importance of sulfur-containing compounds in drug development. 1-Butanethiol, sodiumsalt (1:1) has been explored as an intermediate in the synthesis of novel therapeutic agents. Its thiolate moiety can participate in disulfide bond formation, a common feature in many biologically active molecules. For instance, researchers have utilized this compound to develop potential antimicrobial agents by incorporating it into peptide-like structures that disrupt bacterial cell membranes.
The pharmaceutical industry has also shown interest in 1-Butanethiol, sodiumsalt (1:1) for its role in enzyme inhibition studies. Sulfur-based compounds are known to interact with cysteine residues in enzymes, often leading to potent inhibition. A notable area of research involves using this compound to study enzymes involved in metabolic pathways relevant to neurological disorders. By modulating these enzymes, scientists aim to identify new therapeutic targets for conditions such as Alzheimer's disease and Parkinson's disease.
Additionally, the agrochemical sector has explored 1-Butanethiol, sodiumsalt (1:1) as a precursor for synthesizing plant growth regulators and pest control agents. The compound's reactivity allows for the creation of derivatives that can influence plant hormone activity or act as attractants for beneficial insects. Such applications are crucial for developing sustainable agricultural practices that enhance crop yields while minimizing environmental impact.
The synthetic utility of 1-Butanethiol, sodiumsalt (1:1) extends beyond pharmaceuticals and agrochemicals. In materials science, researchers have employed this compound to develop novel polymers with sulfur-rich backbones. These polymers exhibit unique properties such as enhanced thermal stability and electrical conductivity, making them suitable for use in advanced electronic devices and coatings.
Recent studies have also delved into the environmental impact of 1-Butanethiol, sodiumsalt (1:1) and its derivatives. Biodegradation studies indicate that certain sulfur-containing compounds can be metabolized by microorganisms under specific conditions. This finding is significant for assessing the ecological footprint of products containing these compounds and for designing environmentally friendly synthetic routes.
The industrial production of 1-Butanethiol, sodiumsalt (1:1) has seen improvements in yield and purity over the years. Modern synthetic methods leverage catalytic processes that minimize waste and energy consumption. These advancements align with global efforts to promote green chemistry principles and reduce the environmental impact of chemical manufacturing.
Future research directions for 1-Butanethiol, sodiumsalt (1:1) include exploring its potential in nanotechnology and drug delivery systems. The compound's ability to form stable complexes with other molecules makes it a candidate for developing targeted drug delivery platforms. By integrating 1-Butanethiol, sodiumsalt (1:1) into nanocarriers, researchers aim to enhance drug bioavailability and reduce side effects.
In conclusion, 4779-86-6 represents a multifaceted compound with broad applications across multiple scientific disciplines. Its unique chemical properties make it indispensable in synthetic chemistry, pharmaceutical research, agrochemical development, and materials science. As scientific understanding progresses, 4779-86-6 will continue to play a pivotal role in advancing knowledge and innovation.




